1,4-Di-tert-butoxybutane
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Overview
Description
1,4-Di-tert-butoxybutane is an organic compound with the molecular formula C12H26O2. It is a type of ether, specifically a dialkyl ether, where two tert-butoxy groups are attached to a butane backbone. This compound is known for its stability and is used in various chemical applications.
Preparation Methods
1,4-Di-tert-butoxybutane can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-dibromobutane with sodium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) under reflux conditions. The general reaction is as follows:
Br-(CH2)4-Br+2NaO-t-Bu→t-BuO-(CH2)4-O-t-Bu+2NaBr
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
1,4-Di-tert-butoxybutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to alcohols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the tert-butoxy groups are replaced by other nucleophiles such as halides or alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids.
Scientific Research Applications
1,4-Di-tert-butoxybutane has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis. The tert-butoxy group can be easily removed under acidic conditions, making it a valuable tool for multi-step syntheses.
Biology: In biological studies, this compound can be used as a solvent or reagent in various biochemical assays.
Medicine: While not directly used as a drug, it can be a precursor in the synthesis of pharmaceutical compounds.
Industry: This compound is used in the production of polymers and resins, where it acts as a stabilizer or plasticizer.
Mechanism of Action
The mechanism by which 1,4-Di-tert-butoxybutane exerts its effects depends on the specific reaction or application. In organic synthesis, its role as a protecting group involves the formation of stable ether linkages that prevent unwanted reactions at hydroxyl sites. The tert-butoxy groups can be cleaved under acidic conditions, revealing the free alcohols for further reactions.
Comparison with Similar Compounds
1,4-Di-tert-butoxybutane can be compared to other dialkyl ethers such as:
1,4-Diethoxybutane: Similar in structure but with ethoxy groups instead of tert-butoxy groups. It is less sterically hindered and may react differently under similar conditions.
1,4-Dimethoxybutane: Contains methoxy groups, making it more reactive due to the smaller size of the substituents.
1,4-Di-tert-butylbenzene: While not an ether, it shares the tert-butyl groups and can be used in similar applications as a stabilizer or intermediate in organic synthesis.
The uniqueness of this compound lies in its stability and the ease with which the tert-butoxy groups can be removed, making it a versatile compound in various chemical processes.
Properties
CAS No. |
82604-59-9 |
---|---|
Molecular Formula |
C12H26O2 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
1,4-bis[(2-methylpropan-2-yl)oxy]butane |
InChI |
InChI=1S/C12H26O2/c1-11(2,3)13-9-7-8-10-14-12(4,5)6/h7-10H2,1-6H3 |
InChI Key |
AWLBJSPDFPOVCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCCCOC(C)(C)C |
Origin of Product |
United States |
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